molecular formula C17H16N2O3S B4573182 4-methoxy-N-(4-pyridinylmethyl)-1-naphthalenesulfonamide

4-methoxy-N-(4-pyridinylmethyl)-1-naphthalenesulfonamide

Cat. No.: B4573182
M. Wt: 328.4 g/mol
InChI Key: JHPBVHJTBYVXGL-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-pyridinylmethyl)-1-naphthalenesulfonamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.08816355 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Applications

Naphthalenesulfonamides, including compounds like 4-methoxy-N-(4-pyridinylmethyl)-1-naphthalenesulfonamide, are versatile intermediates in organic synthesis, leading to various complex molecules. For instance, the acylation and subsequent reactions of naphthalenesulfonic acid derivatives have been utilized to prepare naphthoxazole intermediates, which are further processed to yield a range of dyes and other functionalized naphthalene derivatives (Katritzky et al., 1993). Similarly, naphthalenesulfonamides have been explored for their utility in synthesizing boron complexes with luminescent properties, where they contribute to the formation of compounds displaying bright blue luminescence (Zhang et al., 2006).

Chemical Modification and Functionalization

The chemical structure of naphthalenesulfonamides allows for various functionalization reactions, contributing to the synthesis of complex molecules. For example, naphthalenesulfonamides have been modified to create novel polyimide ionomers by incorporating pyridine functional groups, leading to materials with high thermal stability and good mechanical properties (Lei et al., 2009). Additionally, reactions of methoxynaphthalenes with active methylene compounds in the presence of manganese(III) acetate have been reported, showcasing the versatility of naphthalenesulfonamides in organic synthesis (Tsunoda et al., 1991).

Molecular Logic Devices

Naphthalene derivatives, including those with methoxy and pyridyl substituents, have been studied for their potential in creating molecular logic devices. These compounds exhibit unique fluorescence properties that can be modulated by various chemical inputs, leading to the development of unimolecular logic circuits capable of performing advanced arithmetic operations (Pischel & Heller, 2008). This application demonstrates the potential of naphthalenesulfonamides in the field of molecular electronics and photonics.

Properties

IUPAC Name

4-methoxy-N-(pyridin-4-ylmethyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-22-16-6-7-17(15-5-3-2-4-14(15)16)23(20,21)19-12-13-8-10-18-11-9-13/h2-11,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPBVHJTBYVXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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